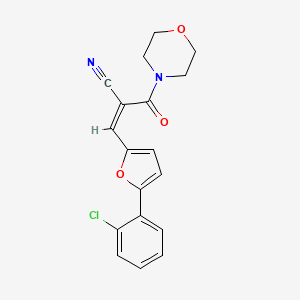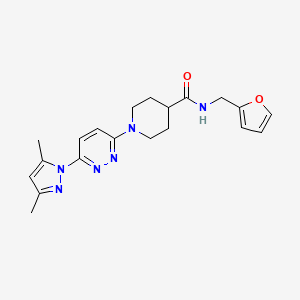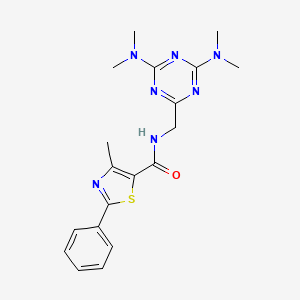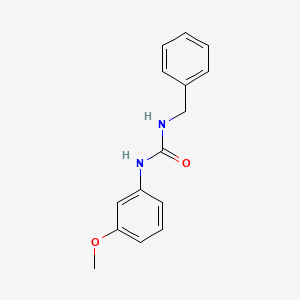![molecular formula C17H13Cl2NO2S2 B2966307 4-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-2-phenyl-1,3-thiazole CAS No. 672951-35-8](/img/structure/B2966307.png)
4-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-2-phenyl-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-2-phenyl-1,3-thiazole” is a chemical compound with the molecular formula C17H13Cl2NO2S2. It has an average mass of 398.327 Da and a mono-isotopic mass of 396.976471 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a thiazole ring attached to a dichloro-ethylsulfonyl phenyl group and a phenyl group .Chemical Reactions Analysis
Thiazole derivatives, such as “this compound”, can participate in a variety of chemical reactions. These include donor-acceptor interactions, nucleophilic reactions, and oxidation reactions .Scientific Research Applications
Synthesis and Structural Analysis
One of the primary research applications of this compound and its derivatives involves their synthesis and structural analysis. For instance, a study presented a convenient synthetic approach for derivatives of 5-phenylsulfonyl-2-thiouracil and its condensed analogs, highlighting the importance of such compounds in preparing thiazoline and thiodiazolidine structures fused with the 4-pyrimidone system (S. V. Slivchuk, V. Brovarets, & B. S. Drach, 2008). Another research focused on biomolecular docking, synthesis, crystal structure, and bioassay studies of related tetrazole compounds, showcasing their molecular structures determined using X-ray crystallography and the molecular docking studies to understand their interaction within the active site of enzymes (Baker Jawabrah Al-Hourani et al., 2020).
Catalytic Applications
Research has also explored the catalytic applications of related compounds. For example, 1,3,5-Tris(hydrogensulfato) benzene was used as an efficient catalyst for synthesizing derivatives, emphasizing the method's advantages such as excellent yields and eco-friendly reaction conditions (Z. Karimi-Jaberi et al., 2012).
Antimicrobial and Anticancer Activities
Several studies have focused on evaluating the antimicrobial and anticancer activities of thiazole derivatives. For instance, novel thiazoles incorporated with a phenylsulfonyl group were synthesized and showed promising antimicrobial activity, with some derivatives exceeding the activity of reference drugs. Additionally, their anticancer activities were investigated, revealing good activity against specific cancer cell lines (M. Shaaban, T. Farghaly, & Amani M. R. Alsaedi, 2020). Another study aimed at synthesizing new heterocyclic compounds incorporating sulfamoyl moiety for use as antimicrobial agents, showing promising results (E. Darwish et al., 2014).
Photophysical Properties
The photophysical properties of thiazoles with sulfur-containing functional groups were determined, elucidating the effects of these groups on the electronic structures of the thiazoles through DFT calculations. This research underscores the importance of fluorescent molecules in various applications, including sensing hazardous compounds and in biomolecular sciences (T. Murai, Hidenori Furukawa, & K. Yamaguchi, 2018).
Properties
IUPAC Name |
4-(2,3-dichloro-4-ethylsulfonylphenyl)-2-phenyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2NO2S2/c1-2-24(21,22)14-9-8-12(15(18)16(14)19)13-10-23-17(20-13)11-6-4-3-5-7-11/h3-10H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCTQIAQYQMZDRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=C(C(=C(C=C1)C2=CSC(=N2)C3=CC=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-oxo-2-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethyl)pyridazin-3(2H)-one](/img/structure/B2966226.png)





![N-[2-[2-[2-[2-[4-[(Z)-1-[4-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxy]phenyl]-2-phenylbut-1-enyl]phenoxy]ethyl-methylamino]-2-oxoethoxy]ethoxy]ethyl]-4-[(3S,4S)-7-cyano-1-[(2-methoxynaphthalen-1-yl)methyl]-4-methyl-3-[[(2S)-2-(methylamino)propanoyl]amino]-2-oxo-3,4-dihydro-1,5-benzodiazepine-5-carbonyl]benzamide](/img/structure/B2966239.png)
![N-[2,2-bis(benzenesulfonyl)ethenyl]-4-methylaniline](/img/structure/B2966240.png)
![(1S,4S)-2-Phenyl-2,5-diazabicyclo[2.2.1]heptane hydrochloride](/img/structure/B2966241.png)
![N-(1-cyanocyclopentyl)-2-{[1-(4-methyl-1H-pyrazol-1-yl)propan-2-yl]amino}acetamide](/img/structure/B2966242.png)



